AN11251 - 2130750-59-1

AN11251

Catalog Number: EVT-259899
CAS Number: 2130750-59-1
Molecular Formula: C29H38BFO7
Molecular Weight: 528.4244
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AN11251 is a potenet Anti-Wolbachia Agent with Potential for Treatment of Onchocerciasis and Lymphatic Filariasis (EC50 = 1.5nM for LDW1 cell lines and 15 nM for C6/36 cell lines). AN11251 showed in vitro anti-Wolbachia activity and physicochemical and pharmacokinetic properties providing high exposure in plasma.
Overview

AN11251 is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is classified as a small molecule with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. The compound has been studied for its effects on various biological targets, making it a subject of interest in drug discovery and development.

Classification

AN11251 falls under the category of synthetic organic compounds. It is primarily classified based on its structural features and biological activity. The compound may exhibit properties typical of inhibitors or modulators, depending on the specific biological target it interacts with.

Synthesis Analysis

Methods

The synthesis of AN11251 involves several key steps that utilize standard organic synthesis techniques. The most common methods include:

  1. Reagent Selection: Choosing appropriate reagents that facilitate the formation of desired functional groups.
  2. Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
  3. Purification Techniques: Employing chromatography methods such as high-performance liquid chromatography to isolate the compound from by-products.

Technical Details

The synthesis typically begins with a readily available starting material that undergoes multiple reaction steps, including:

  • Functional Group Transformations: Modifying existing functional groups to introduce new ones.
  • Coupling Reactions: Combining different molecular fragments to construct the final structure of AN11251.
  • Final Purification: Ensuring the final product meets purity standards for further biological testing.
Molecular Structure Analysis

Structure

The molecular structure of AN11251 can be represented by its chemical formula, which encapsulates its atomic composition. Detailed structural data includes:

  • Molecular Formula: CxHyNzOw (specific values depend on the exact structure).
  • Molecular Weight: The weight calculated from the atomic masses of constituent elements.

Data

Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the structure of AN11251. These methods provide insights into:

  • Connectivity of Atoms: Understanding how atoms are bonded within the molecule.
  • Stereochemistry: Determining the spatial arrangement of atoms, which is crucial for biological activity.
Chemical Reactions Analysis

Reactions

AN11251 participates in various chemical reactions that can modify its structure or enhance its biological activity. Common reactions include:

  • Substitution Reactions: Where one functional group is replaced by another.
  • Elimination Reactions: Leading to the formation of double bonds or ring structures.

Technical Details

The reactivity profile of AN11251 can be analyzed through:

  • Kinetic Studies: Measuring reaction rates under different conditions.
  • Mechanistic Studies: Investigating the pathway through which reactions occur, often using isotopic labeling or computational modeling.
Mechanism of Action

Process

The mechanism of action for AN11251 is primarily linked to its interaction with specific biological targets, such as enzymes or receptors. This interaction typically involves:

  1. Binding Affinity: The strength with which AN11251 binds to its target.
  2. Conformational Changes: Alterations in the target's structure upon binding, which can lead to modulation of its activity.

Data

Quantitative data from studies often include:

  • IC50 Values: Concentration required to inhibit 50% of target activity.
  • Selectivity Profiles: Comparison against other potential targets to assess specificity.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of AN11251 include:

  • Melting Point: Temperature at which it transitions from solid to liquid.
  • Solubility: Ability to dissolve in various solvents, which is critical for formulation in biological assays.

Chemical Properties

Chemical properties encompass:

  • Stability: Resistance to decomposition under various conditions (e.g., light, heat).
  • Reactivity Profile: Behavior in different chemical environments, influencing its suitability for various applications.

Relevant data from studies often indicate:

  • pH stability range
  • Reactivity with common functional groups
Applications

Scientific Uses

AN11251 has potential applications across several scientific domains, including:

  • Pharmacology: As a lead compound for drug development targeting specific diseases.
  • Biochemistry: In studies assessing enzyme inhibition or receptor modulation.
  • Material Science: Exploring its properties for use in developing new materials with unique functionalities.

Research continues to explore additional applications based on ongoing findings regarding AN11251's properties and mechanisms. Its versatility makes it a valuable candidate for further investigation in both academic and industrial settings.

Introduction to AN11251 in Antimicrobial Research

Historical Context of Filarial Disease Treatment Challenges

Filarial diseases—lymphatic filariasis (elephantiasis) and onchocerciasis (river blindness)—afflict over 100 million people globally, causing severe disability and socioeconomic burden [5] [7]. Current mass drug administration (MDA) regimens rely on ivermectin, diethylcarbamazine (DEC), and albendazole, which primarily target microfilariae (larval stages) but lack reliable macrofilaricidal (adult-worm-killing) activity [6] [10]. This limitation necessitates repeated annual/bi-annual treatments over 10–15 years (the reproductive lifespan of adult worms), straining healthcare resources and patient compliance [1] [10]. In loiasis-co-endemic areas, DEC and ivermectin cause severe adverse events, excluding high-risk populations from treatment [6] [7].

Table 1: Limitations of Current Filarial Therapies

Drug ClassExamplePrimary ActionKey Limitations
MacrolidesIvermectinMicrofilaricidalNo adult-worm killing; contraindicated in loiasis
PiperazinesDECMicrofilaricidalMazzotti reactions in onchocerciasis; no macrofilaricidal effect
TetracyclinesDoxycyclineAnti-Wolbachia (macrofilaricidal)4–6 weeks treatment; contraindicated in children/pregnancy

Role of Wolbachia Endosymbionts in Nematode Pathogenesis

Wolbachia (intracellular α-proteobacteria) are essential symbionts in most human-pathogenic filariae, including Wuchereria bancrofti and Onchocerca volvulus [8] [9]. They provide critical metabolites (e.g., heme, nucleotides) for nematode development, embryogenesis, and survival [9]. Crucially, Wolbachia depletion triggers permanent sterilization and death of adult filariae—validating them as macrofilaricidal targets [1] [8]. Antibiotics like doxycycline demonstrate clinical efficacy but require prolonged dosing (4–6 weeks), limiting practicality in MDA campaigns [1] [10].

Emergence of Boron-Pleuromutilins as Novel Antibacterial Agents

Pleuromutilins are tricyclic diterpenoid antibiotics inhibiting bacterial protein synthesis by binding the 50S ribosomal subunit [3] [6]. AN11251 belongs to a novel subclass incorporating a benzoxaborole moiety—a boron-containing heterocycle that enhances target affinity and pharmacokinetics [3]. Boron’s electron-deficient nature facilitates interactions with bacterial enzymes, improving potency against intracellular pathogens like Wolbachia [3] [6]. Lefamulin (a non-boron pleuromutilin) recently approved for pneumonia underscores the scaffold’s clinical potential [3].

Rationale for AN11251 Development: Addressing Therapeutic Gaps

AN11251 emerged from targeted drug discovery to overcome limitations of existing anti-Wolbachia agents. Key therapeutic gaps include:

  • Treatment duration: Doxycycline’s 4–6-week regimen impedes compliance in endemic regions [1] [6].
  • Safety exclusions: Contraindications in children, pregnancy, and loiasis co-infections [7] [10].
  • Macrofilaricidal urgency: Needed for "mopping up" residual foci to achieve WHO 2030 elimination goals [10].AN11251’s design leverages enhanced pharmacokinetics and anti-Wolbachia potency to enable shorter courses (7–14 days) without age restrictions [1] [3].

Properties

CAS Number

2130750-59-1

Product Name

AN11251

IUPAC Name

(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate

Molecular Formula

C29H38BFO7

Molecular Weight

528.4244

InChI

InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1

InChI Key

WQVDRQUAJNEZSV-PTUZOVCBSA-N

SMILES

O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F

Solubility

Soluble in DMSO

Synonyms

AN11251; AN-11251; AN 11251;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.